Product packaging for mPEG11-SH(Cat. No.:)

mPEG11-SH

Cat. No.: B8103744
M. Wt: 532.7 g/mol
InChI Key: NGKWVPJGURNIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mPEG11-SH, also known as mPEG11-thiol, is a linear, monofunctional polyethylene glycol (PEG) reagent terminating in a reactive free thiol (SH) group. With a molecular formula of C₂₃H₄₈O₁₁S and a molecular weight of approximately 533 Da, this compound is characterized by its well-defined 11-unit PEG spacer . The product is offered with a high purity of ≥95% and requires specific storage conditions at -5°C to -20°C in a dry environment, protected from light, to maintain stability and prevent oxidation of the thiol group . The core research value of this compound lies in its reactive sulfhydryl group, which selectively and covalently binds to maleimide functional groups and novel metal surfaces such as gold and silver . This mechanism enables its primary application in the PEGylation of therapeutic nanoparticles (e.g., gold nanorods and spheres) to enhance stability, biocompatibility, and circulation time in drug delivery and hyperthermia cancer treatment . The reversible nature of the disulfide (S-S) bonds it can form also makes it valuable for creating stimuli-responsive drug delivery systems that release their payload in the presence of reducing agents like glutathione . This compound is widely applicated in medical research, drug-release systems, nanotechnology, and new materials research . Its uses extend to the study of ligands, polypeptide synthesis support, graft polymer compounds, and the creation of polyethylene glycol-modified functional coatings . THIS PRODUCT IS FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC, THERAPEUTIC, OR COSMETIC PROCEDURES. NOT FOR HUMAN OR ANIMAL CONSUMPTION .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H48O11S B8103744 mPEG11-SH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O11S/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35/h35H,2-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKWVPJGURNIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for Mpeg11 Sh and Its Derivatives

General Principles of Thiol-Functionalized Polyethylene (B3416737) Glycol Synthesis

Introducing a thiol group to a PEG chain typically involves modifying the terminal hydroxyl group of a suitable PEG precursor, such as monomethoxy-PEG (mPEG-OH). Several strategies have been developed for this functionalization.

Nucleophilic Substitution Reactions for Thiol Incorporation

A common method for introducing a thiol group involves nucleophilic substitution. One approach is the reaction between a tosylated PEG (tosyl-PEG) and a thiol nucleophile. researchgate.netresearchgate.net The tosyl group serves as a good leaving group, facilitating the substitution by a sulfur nucleophile. Another route involves the reaction of a tosylated hydroxyl end group with a xanthate, followed by de-protection with an alkyl amine to yield the thiol with high efficiency. mdpi.com Additionally, the tosylated PEG can be reduced with sodium hydrosulfide (B80085) to yield the PEG-monothiol. mdpi.com

Esterification and Transesterification Approaches to Thiolated PEGs

Esterification reactions provide another avenue for synthesizing thiolated PEGs. This can be achieved by reacting PEG with mercapto acids like mercaptoacetic acid, mercaptohexadecanoic acid, or 3-mercaptopropionic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. mdpi.comresearchgate.net While effective, these methods often employ acid catalysts, which may not be considered environmentally friendly. mdpi.com

An environmentally friendly approach utilizes enzymatic transesterification. For instance, Candida antarctica Lipase B (CALB) has been shown to catalyze the transesterification of methyl 3-mercaptopropionate (B1240610) with PEGs, including those with molecular weights of 1000 and 2050 g/mol , yielding monothiols with high efficiency. mdpi.comresearchgate.net This enzymatic method can proceed under solvent-free conditions. mdpi.com

Targeted Synthesis of Monodispersed mPEG11-SH Structures

The synthesis of monodispersed PEGs, where the polymer chains have a uniform molecular weight and narrow size distribution, is important for applications requiring precise control over PEG properties. While general methods for thiol-functionalized PEGs exist for various molecular weights, obtaining a precisely monodispersed mPEG with exactly 11 ethylene (B1197577) glycol units (this compound) requires controlled synthetic strategies.

Monodispersed PEGs can be synthesized through controlled polymerization techniques. Specific synthesis of monodispersed mPEG-SH with defined numbers of repeating units, such as this compound, is offered by specialized suppliers. biochempeg.comjenkemusa.compurepeg.com The synthesis of monomethoxy PEG11 trityl ether (mPEG11-OTrt) has been reported using literature methods involving sodium hydride and dry THF, followed by reaction with monomethoxy triethylene glycol. rsc.org While this describes a protected form, subsequent deprotection would be required to yield the free thiol. The monodisperse nature of mPEG-SH derived from monodisperse mPEG-OH has been indicated by techniques like MALDI-TOF mass spectrometry. rsc.org

Post-Synthetic Functionalization of mPEG11 Scaffolds

Once the mPEG11 scaffold is synthesized, it can be further functionalized at its terminal groups to introduce different reactive moieties, enabling a wide range of conjugations.

Derivatization to mPEG11-Carboxylic Acid Forms

mPEG11 can be converted into a carboxylic acid derivative (mPEG11-Carboxylic Acid or mPEG11-COOH). This functional group is valuable for forming stable amide bonds with primary amines in the presence of coupling agents like EDC or DCC. biochempeg.comcd-bioparticles.net

Methods for preparing mPEG carboxylic acids include reacting a polyalkylene oxide with a tertiary alkyl haloacetate in the presence of a base, followed by treatment with an acid such as trifluoroacetic acid. googleapis.comgoogle.com This method can yield high purity products. Another approach involves converting mPEG-OH to an ethyl ester followed by base-catalyzed hydrolysis to form the carboxylic acid. googleapis.comgoogle.com A simple method for the synthesis of mPEG-carboxylic acids with excellent yields involves the nucleophilic substitution of mPEG-mesylate with mono-alkoxides of symmetrical diols, followed by oxidation of the resulting hydroxyl-terminated polymers. conicet.gov.ar The terminal carboxylic acid of mPEG11-acid, specifically mPEG11-CH2CH2COOH, can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds. chemdad.com

Conversion to mPEG11-NHS Ester for Amine Reactive Conjugations

mPEG11 can also be converted into an N-hydroxysuccinimide (NHS) ester derivative (mPEG11-NHS Ester). This highly reactive ester is commonly used to react with primary amines under mild conditions (typically pH 7-8.5) to form stable amide linkages. biochempeg.compolysciences.comnanocs.net

Synthesis of mPEG11-Alkyne for Click Chemistry Applications

The synthesis of mPEG-alkyne derivatives is crucial for employing click chemistry, a powerful tool for efficient and specific bioconjugation and material functionalization. A common strategy for synthesizing mPEG-alkyne involves the reaction of mPEG-OH with propargyl bromide in the presence of a strong base, such as sodium hydride. fishersci.caresearchgate.net This reaction typically proceeds by the deprotonation of the terminal hydroxyl group of mPEG-OH by the base, generating a highly nucleophilic alkoxide. The alkoxide then attacks the electrophilic carbon of propargyl bromide, resulting in the formation of an ether linkage and the introduction of the terminal alkyne group. fishersci.caresearchgate.net

While a specific detailed procedure for the synthesis of mPEG11-alkyne (from mPEG11-OH) was not explicitly found in the search results, the described synthetic methodology using propargyl bromide and a base like sodium hydride is broadly applicable to mPEG of various molecular weights, including those with approximately 11 ethylene glycol units. fishersci.caresearchgate.net The resulting mPEG-alkyne can then participate in highly efficient click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules bearing complementary azide (B81097) functional groups. fishersci.cainvivochem.cnnih.gov This allows for the facile conjugation of the mPEG chain to a wide range of biomolecules or materials.

Reversible Thiol-Disulfide Redox Chemistry in mPEG-SH Systems

The thiol group at the terminus of mPEG-SH is highly reactive and can undergo reversible oxidation to form a disulfide bond (-S-S-), leading to the formation of a dimeric species, bis(methoxy(polyethylene glycol)) disulfide (mPEG-S-S-mPEG). nih.govnih.govwikipedia.orguni.luchemistrylearner.com This oxidation can occur readily through exposure to air or in the presence of oxidizing agents. nih.govwikipedia.orguni.luchemistrylearner.com

The formation of the disulfide bond from two thiol groups is a key aspect of thiol chemistry and is central to the reversible nature of mPEG-SH systems. Conversely, the disulfide bond can be reduced back to two free thiol groups by the action of reducing agents. nih.govnih.govwikipedia.orguni.luchemistrylearner.com Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govwikipedia.orgontosight.ai This reversible interconversion between the thiol and disulfide forms is the basis for various applications, including reversible PEGylation and the design of redox-responsive materials. nih.govuni.lumdpi.com

Thiol-disulfide exchange is a fundamental reaction involved in these systems, where a thiol group reacts with a disulfide bond, leading to the scission of the original disulfide and the formation of a new one. mdpi.comereztech.comfishersci.seamericanelements.comresearchgate.net This exchange mechanism plays a vital role in biological processes and is exploited in synthetic chemistry for creating or cleaving disulfide linkages. mdpi.comfishersci.seamericanelements.com In the context of mPEG-SH, thiol-disulfide exchange can occur with other thiols or disulfides present in the environment or in conjugated molecules, influencing the fate and behavior of the mPEG conjugate. mdpi.comconicet.gov.arnih.gov

The reversible nature of the thiol-disulfide bond in mPEG-SH systems has been utilized in various research areas. For instance, it is employed in "click PEGylation" strategies to selectively label reduced or oxidized thiols in proteins, enabling the assessment of protein thiol redox state via techniques like Western blotting. fishersci.ficiteab.comfishersci.bectdbase.org In these methods, the reversible oxidation/reduction of protein thiols is coupled with reactions involving PEG derivatives (which may include mPEG-SH or mPEG-alkyne after further modification) to induce a detectable mobility shift.

The facile oxidation of mPEG-SH to its disulfide form and the ability to reverse this process through reduction highlight the dynamic nature of this functional group and its importance in creating responsive and adaptable polymer conjugates.

Advanced Reaction Mechanisms and Conjugation Chemistries Utilizing Mpeg11 Sh

Thiol-Metal Surface Adsorption and Chelation Dynamics

The strong affinity of thiol groups for noble metal surfaces, particularly gold and silver, is a cornerstone of surface chemistry and nanotechnology. mPEG11-SH utilizes this inherent reactivity for the modification and functionalization of metal nanostructures and planar surfaces.

Interactions with Noble Metal Nanostructures (Gold, Silver)

Thiols readily adsorb onto the surface of noble metal nanoparticles, forming stable metal-thiolate bonds. rsc.orgrsc.org This interaction is driven by the strong coordination between the sulfur atom of the thiol and the metal atoms on the nanoparticle surface. For gold and silver nanostructures, this adsorption leads to the formation of a protective and functional layer around the nanoparticle core. rsc.orgrsc.org The this compound molecule, upon adsorption, presents the hydrophilic PEG chains to the surrounding environment, thereby enhancing the stability of the nanoparticles in aqueous solutions and reducing non-specific protein adsorption, a crucial aspect in biomedical applications. rsc.orgrsc.org This surface functionalization can influence the optical, electronic, and catalytic properties of the noble metal nanostructures.

Self-Assembly and Monolayer Formation on Metal Surfaces

The adsorption of this compound on metal surfaces, such as gold and silver films, can lead to the formation of highly ordered self-assembled monolayers (SAMs). rsc.orgrsc.org This process typically involves the spontaneous organization of the thiol molecules on the metal surface, driven by the strong thiol-metal interaction and van der Waals forces between the adjacent PEG chains. rsc.orgrsc.org The formation of SAMs allows for precise control over the surface properties, including wettability, adhesion, and chemical reactivity. rsc.orgrsc.org By forming a this compound SAM, a metal surface can be effectively passivated and functionalized with the terminal thiol groups or further modified via reactions with the PEG chain or the terminal methoxy (B1213986) group (if present on the other end in a different derivative). This is a key technique in creating functional interfaces for sensing, diagnostics, and materials science.

Covalent Bond Formation via Thiol Reactivity

The thiol group (-SH) of this compound is a highly versatile functional group capable of participating in a variety of covalent bond-forming reactions. These reactions are widely used for conjugating this compound to other molecules, polymers, or surfaces.

Michael Addition Reactions with Maleimide (B117702) and Vinylsulfone

Thiol-Michael addition is a prominent reaction for conjugating thiols to electron-deficient double bonds, such as those found in maleimide and vinylsulfone groups. researchgate.net The reaction proceeds via the nucleophilic addition of the thiolate anion to the carbon-carbon double bond. This reaction is highly efficient, can be carried out under mild conditions (often at physiological pH and temperature), and exhibits high specificity towards thiols, making it ideal for conjugating this compound to molecules functionalized with maleimide or vinylsulfone. researchgate.net This chemistry is extensively used in creating PEGylated proteins, peptides, and nanoparticles, as well as in forming polymer networks and hydrogels. researchgate.netresearchgate.net

Selective Reactions with Orthogonal Protecting Groups

In complex chemical synthesis or bioconjugation strategies involving multiple reactive functional groups, the selective reactivity of the thiol group in this compound can be controlled through the use of orthogonal protecting groups. google.comgoogle.com Orthogonal protecting groups are designed to be removed selectively under different chemical conditions without affecting other functional groups present in the molecule. By strategically protecting other potentially reactive sites, the thiol group can be targeted for specific reactions, ensuring the desired conjugation or modification occurs with high specificity and yield. This approach is crucial when synthesizing multi-functionalized materials or conjugating this compound to biomolecules containing other reactive residues like amines or carboxylic acids. google.comgoogle.com

Thiol-Ene Photopolymerization for Hydrogel and Polymer Network Formation

Thiol-ene click chemistry is a powerful and versatile reaction for forming covalent bonds between thiols and alkenes (vinyl groups). researchgate.netresearchgate.net When initiated by light (photopolymerization), this reaction can be used to rapidly form crosslinked polymer networks and hydrogels. researchgate.netresearchgate.net this compound, with its terminal thiol group, can participate in thiol-ene photopolymerization by reacting with multi-functionalized alkenes. This process allows for the formation of hydrogels or polymer networks where mPEG11 units are incorporated into the polymer structure. researchgate.netresearchgate.net The properties of the resulting materials, such as crosslinking density, swelling ratio, and mechanical strength, can be tuned by controlling the concentration of this compound and the alkene crosslinkers, as well as the irradiation conditions. researchgate.netresearchgate.net This chemistry is particularly relevant in the development of biomaterials, tissue engineering scaffolds, and drug delivery systems. researchgate.net

Strategies for Protein and Peptide Thiol-Mediated Bioconjugation

Thiol-mediated bioconjugation offers a degree of selectivity compared to reactions targeting more abundant functional groups like amines. Cysteine residues, with their free sulfhydryl groups, are primary targets for this type of modification. corning.comthermofisher.com

Cysteine-Directed PEGylation Methodologies

Cysteine-directed PEGylation involves the covalent attachment of PEG molecules, such as this compound, to the thiol groups of cysteine residues within proteins or peptides. This approach allows for more site-specific modification compared to random conjugation methods that target lysine (B10760008) residues, which are often numerous and widely distributed on a protein surface. thermofisher.combiochempeg.com The reaction between a thiol group and a maleimide-activated PEG is a common method for cysteine PEGylation, forming a stable thioether bond. corning.comthermofisher.com While the search results mention mPEG-SH reacting with maleimide abbexa.comcreativepegworks.com, the specific application of this compound in cysteine-directed PEGylation is supported by the general use of mPEG-SH for protein modification and bioconjugation targeting thiols. nanocs.net Studies have shown that PEGylation at a single free cysteine can maintain similar proteolytic activity compared to the wild-type protein, highlighting the potential for site-specific modification to preserve biological function. nih.gov

Exploiting Disulfide Bonds for Site-Specific Functionalization and Bridging

Disulfide bonds, formed between two cysteine residues, are crucial for the native structure and function of many proteins. thermofisher.comlifetein.com.cn These bonds can be selectively reduced to generate free thiol groups, which then become available for reaction with thiol-reactive reagents like this compound. thermofisher.comresearchgate.net This strategy allows for site-specific modification at predetermined disulfide bond locations. Rebridging of disulfide bonds with a bifunctional linker can also be employed, although this compound is a monofunctional thiol. However, the generated free thiols from disulfide reduction can be targeted by monofunctional PEGs like this compound for modification. The reversible nature of disulfide bonds also offers a pathway for creating reversible conjugates using appropriate chemistries involving thiol exchange. creativepegworks.com

Applications of Mpeg11 Sh in Nanomaterials Science and Engineering

Design and Fabrication of PEGylated Nanoparticles

PEGylation of nanoparticles with mPEG11-SH is a common strategy to enhance their properties for applications in diverse fields, including nanobiotechnology and nanomedicine. biochempeg.com The attachment of this compound creates a hydrophilic layer on the nanoparticle surface, which is crucial for improving their behavior in aqueous and biological environments. rsc.orgcore.ac.uk

Gold Nanoparticle Functionalization and Stabilization

Gold nanoparticles (AuNPs) are frequently functionalized with mPEG-SH due to the strong affinity between thiol groups and gold surfaces. nanocs.netbiochempeg.com This functionalization, known as PEGylation, is essential for stabilizing AuNPs in various media, particularly in high ionic strength solutions like biological fluids, where bare nanoparticles tend to aggregate. core.ac.ukrsc.org PEGylation with mPEG-SH creates a steric barrier that prevents aggregation, thus maintaining the colloidal stability of the nanoparticles. core.ac.uk

The PEGylation of AuNPs with mPEG-SH is typically achieved by adding the mPEG-SH solution to a colloidal solution of AuNPs. core.ac.uk The reaction mixture is then incubated, and excess ligand is removed through processes like centrifugation and washing. core.ac.uk Successful PEGylation can be confirmed using techniques such as Dynamic Light Scattering (DLS) and Zeta potential measurements, which show changes in nanoparticle size and surface charge upon PEGylation. core.ac.ukrsc.org For instance, DLS analysis of 15 nm AuNPs functionalized with mPEG-SH of various molecular weights showed an increase in mean diameter with increasing PEG concentration and length. core.ac.uk

Influence of PEG Molecular Architecture on Capping Density and Colloidal Stability

The molecular architecture of PEG, including its molecular weight and conformation on the nanoparticle surface, significantly influences the capping density and, consequently, the colloidal stability. Higher molecular weight mPEG-SH ligands can lead to a decrease in grafting density on the nanoparticle surface due to increased steric hindrance and polymer conformational entropy. rsc.org For example, studies on 15 nm gold nanoparticles functionalized with mPEG-SH ligands of molecular weights ranging from 2100 to 51400 g mol−1 showed a decrease in grafting density from 3.93 to 0.31 PEG nm−2 as the molecular weight increased. rsc.org

Despite the potential decrease in grafting density with longer chains, PEGylation generally enhances colloidal stability. PEG-coated AuNPs exhibit improved stability in biological fluids compared to bare citrate-stabilized nanoparticles. rsc.org However, the topology of the PEG brush can also play a role in stability under certain conditions. For instance, while linear PEG brushes on AuNPs in ethanol (B145695) can lead to reversible phase separation upon cooling, cyclic PEG brushes can prevent sedimentation and maintain colloidal stability at lower temperatures. csic.esrsc.org This highlights the importance of considering PEG architecture beyond just molecular weight for specific applications and environments.

Dynamics of Ligand Exchange on Nanoparticle Surfaces

Ligand exchange is a dynamic process that can occur on the surface of nanoparticles, particularly those stabilized by ligands with moderate affinity, such as citrate (B86180) on gold nanoparticles. Thiol-terminated PEGs like mPEG-SH have a high affinity for gold surfaces and can displace weaker ligands. digitellinc.com However, even densely packed mPEG-SH layers on gold nanoparticles can be subject to displacement by small thiolated molecules present in the environment, such as cysteine. nih.govresearchgate.net This displacement can lead to protein adsorption and potentially affect the nanoparticle's behavior in biological systems. nih.govresearchgate.net

Studies have shown that the final equilibrium of a ligand exchange reaction depends on the concentration and nature of the involved ligands. nih.gov The mechanism of ligand exchange on gold-sulfur bonds is complex and can involve thiols, thiolates, and disulfides. nih.gov While mPEG-SH can effectively passivate the gold surface, adopting a mushroom-like configuration, small ligands may still be able to reach the gold surface and participate in exchange reactions, albeit in lower quantities. digitellinc.comresearchgate.net The incorporation of a hydrophobic shield between the PEG and the thiol moiety has been shown to reduce the displacement of PEG and subsequently decrease protein adsorption. nih.govresearchgate.net

Integration into Diverse Nanomaterial Platforms for Enhanced Performance

Beyond gold nanoparticles, this compound and other thiol-terminated PEGs can be integrated into diverse nanomaterial platforms to enhance their performance. This includes functionalizing other metal nanoparticles like iron oxide nanoparticles nih.gov and potentially semiconductor nanostructures whiterose.ac.uk, although the interaction mechanism might differ from the strong gold-thiol bond. PEGylation is a general strategy used to improve the biocompatibility, stability, and circulation time of various nanocarriers, including liposomes and polymeric nanoparticles. rsc.orgabbexa.com

The versatility of mPEG-SH allows for its use in surface modification protocols for different nanoparticle shapes, such as nanorods, nanospheres, nanaprisms, and nanocubes. researchgate.net It can be used in conjunction with other agents, like surfactants, to facilitate the functionalization of nanoparticles with other molecules, such as DNA, while preventing aggregation. researchgate.net This integration is crucial for developing advanced nanomaterials for applications ranging from drug delivery and imaging to biosensing and catalysis. core.ac.ukrsc.orgresearchgate.net

Surface Engineering of Nanostructures for Advanced Material Architectures

Surface engineering of nanostructures is a critical aspect of developing advanced materials with tailored properties. numberanalytics.comcsem.ch this compound contributes to this field by providing a means to modify the surface chemistry of nanostructures, influencing their interactions with their environment. nanocs.net This is particularly important for applications where controlling surface properties, such as preventing unwanted adsorption, is crucial.

Attenuation of Non-Specific Protein Adsorption on Functionalized Surfaces

One of the primary benefits of functionalizing surfaces with PEG, including using mPEG-SH, is the attenuation of non-specific protein adsorption. rsc.orgnih.govmdpi.com In biological environments, nanoparticles and nanostructures can quickly adsorb proteins, forming a "protein corona" that can affect their biological fate and interactions. mdpi.com The hydrophilic and electrically neutral nature of PEG creates a steric barrier that repels proteins, significantly reducing non-specific binding. nanocs.netrsc.org

Studies have demonstrated that PEG coatings effectively reduce protein adsorption on gold nanoparticles. nih.govlunanano.com This is vital for applications in nanomedicine, where minimizing protein adsorption can prolong circulation time, reduce uptake by the mononuclear phagocyte system (MPS), and decrease the risk of immune responses. rsc.orgnih.govmdpi.com While PEGylation is highly effective, the density and conformation of the PEG layer are important factors influencing its ability to prevent protein adsorption. rsc.orgnih.govmdpi.com As mentioned earlier, displacement of PEG by small molecules can compromise this anti-fouling property. nih.govresearchgate.net Therefore, the stability of the PEG layer is directly linked to its effectiveness in attenuating non-specific protein adsorption.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results. Often described by its structure (methoxy-PEG-thiol) and molecular weight. Monodispersed this compound has a specific molecular weight of 533. biochempeg.com
Polyethylene (B3416737) glycol (PEG)174
Gold23978
Cysteine5961
Dithiothreitol (B142953) (DTT)446094
Citrate311
Mercaptoethanol (ME)875
Dopamine681
Adenine190
Iron oxide nanoparticlesRelevant CIDs vary depending on the specific iron oxide (e.g., Magnetite: 119961)
DNA56843321

Data Table: Influence of mPEG-SH Molecular Weight on Grafting Density on 15 nm Gold Nanoparticles

mPEG-SH Molecular Weight ( g/mol )Grafting Density (PEG/nm²)
21003.93
514000.31

*Data derived from search result rsc.org.

Modulation of Cellular Interactions and Uptake of Nanoparticles

The surface chemistry of nanoparticles plays a crucial role in determining their interactions with cells and subsequent cellular uptake mechanisms. PEGylation is a common method employed to modify nanoparticle surfaces, primarily to reduce non-specific protein adsorption and minimize interactions with the reticuloendothelial system, thereby increasing their circulation time in vivo. The presence of a hydrophilic PEG corona on the nanoparticle surface can create a steric barrier, reducing opsonization and subsequent uptake by phagocytic cells like macrophages nih.govbiochempeg.com.

While longer PEG chains are typically associated with enhanced stealth properties, shorter PEG chains like the one in this compound can still influence cellular interactions. The specific length and density of PEGylation can impact the mechanisms of cellular internalization, which may include endocytosis (such as clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis) and phagocytosis aginganddisease.org. Studies have shown that the size, shape, and surface properties of nanoparticles dictate their fate in biological systems, including their uptake into cells fraunhofer.deplos.org. For instance, the uptake of gold nanoparticles by tumor cells and macrophages was shown to be influenced by PEGylation, with size also playing a role nih.gov. The interaction of nanoparticles with cell membranes and the subsequent intracellular trafficking are complex processes that are significantly affected by surface modifications aginganddisease.orgplos.org. The extended PEG ligand in related compounds like 2'-[mPEG(11)]-AHC-c-diGMP has been suggested to be advantageous for passing cellular membranes biolog.de. This implies that this compound, with a similar PEG length, could also influence membrane interactions and cellular entry pathways of nanoparticles to which it is conjugated.

The thiol group of this compound provides a specific handle for conjugation to nanomaterials, often via reactions with maleimide (B117702), acrylate (B77674), or vinyl sulfone groups on the nanoparticle surface or incorporated within the nanoparticle structure. This site-specific functionalization allows for controlled presentation of the PEG chains, which is critical for modulating cellular interactions and uptake.

Fabrication of Stimuli-Responsive Nanomaterials

Stimuli-responsive nanomaterials are designed to undergo changes in their physical or chemical properties in response to specific external or internal triggers, such as pH, temperature, light, redox potential, or enzymatic activity researchgate.netasiapharmaceutics.infomdpi.comnih.gov. These materials hold great promise for applications like controlled drug release and targeted therapy.

This compound can contribute to the fabrication of stimuli-responsive nanomaterials in several ways. Its thiol group can be utilized to incorporate responsive elements into the nanomaterial structure or surface. For example, disulfide bonds, which can be cleaved in response to changes in the intracellular redox environment (higher glutathione (B108866) concentration), can be formed by oxidizing the thiol groups of this compound. Integrating this compound into the synthesis of polymeric nanoparticles or liposomes can enable the creation of systems that release their payload upon encountering a reducing environment within specific cells, such as cancer cells.

Furthermore, the PEG chain itself can be incorporated into polymers that exhibit stimuli-responsive behavior, such as thermoresponsive polymers that undergo a coil-to-globule transition at a specific temperature. While this compound primarily provides the reactive handle for conjugation, it can be part of a larger polymeric architecture designed to respond to stimuli. The concept of integrating stimulus-responsive components onto the surface of adsorbents to release adsorbed molecules in response to external stimuli highlights the general principle applicable to nanomaterials functionalized with responsive elements researchgate.net. The development of stimuli-responsive polymeric nanomedicines for controlled drug release underscores the importance of designing nanoparticles that respond to specific environmental cues mdpi.com. The thiol group of this compound offers a versatile point of attachment for various molecules or polymers that can impart stimuli-responsive properties to the resulting nanomaterial conjugate.

PEGylated Hydrogel Systems in Advanced Material Architectures

Hydrogels are three-dimensional crosslinked polymer networks that can absorb large amounts of water. PEG-based hydrogels are widely used in biomedical applications due to their biocompatibility, tunable mechanical properties, and ability to encapsulate cells and biomolecules. This compound plays a significant role in the formation and functionalization of PEGylated hydrogels, particularly through thiol-mediated crosslinking reactions.

Thiol-Mediated Hydrogel Formation and Network Properties

Thiol-mediated crosslinking is a powerful and versatile strategy for forming hydrogels under mild conditions, which is particularly advantageous for encapsulating sensitive biological components like cells and proteins mdpi.comnih.gov. The thiol group of this compound can participate in various reactions to form covalent crosslinks, including Michael-type addition reactions with electron-deficient olefins like maleimides, acrylates, or vinyl sulfones, and oxidative coupling to form disulfide bonds mdpi.com.

In the context of PEGylated hydrogels, multi-arm PEG precursors functionalized with groups reactive towards thiols are often crosslinked with dithiol or multi-thiol crosslinkers. This compound, possessing a single thiol group, can be used as a co-monomer or a terminating agent in such systems, influencing the network structure and properties. Alternatively, multi-arm PEGs functionalized with thiols can be synthesized, where this compound could potentially serve as a building block or a capping agent during the synthesis of such multi-arm precursors.

The kinetics of thiol-mediated crosslinking reactions can be tuned by factors such as pH, temperature, and the concentration and reactivity of the functional groups bsz-bw.dersc.org. This control over the gelation process allows for the formation of hydrogels with tailored mechanical properties, including stiffness and degradation rate mdpi.combsz-bw.dersc.org. For example, varying the concentrations of acrylate-macromonomers and cysteine-bearing peptides was shown to tune the crosslinking kinetics and mechanical properties of hydrogels mdpi.com. Thiol-methylsulfone-based hydrogels have demonstrated tunable gelation kinetics and mechanical properties by varying pH bsz-bw.de. The rate of formation of thiol-ene hydrogels has also been established as a handle for controlling their mechanical properties, influenced by factors like light intensity and polymer concentration rsc.org. The ability of thiol groups to participate in chemoselective reactions under mild conditions makes them ideal for in situ hydrogel formation in the presence of biological components mdpi.comnih.govbsz-bw.de.

While this compound with its single thiol might not act as a primary crosslinker in itself for forming a robust network (which typically requires at least dithiol crosslinkers or multi-arm thiols), it can be used to functionalize other polymers or biomolecules with a thiol group, which can then participate in thiol-mediated crosslinking reactions. It can also be used to modify the network structure or introduce specific functionalities into the hydrogel.

Integration of Enzyme-Responsive Elements within Hydrogel Scaffolds

Enzyme-responsive hydrogels are designed to degrade or change their properties in the presence of specific enzymes. This responsiveness is often achieved by incorporating enzyme-sensitive linkers within the hydrogel network researchgate.netnih.govfrontiersin.orgmdpi.com. These linkers are typically peptide sequences that are recognized and cleaved by specific enzymes, such as matrix metalloproteinases (MMPs), which are often overexpressed in diseased tissues mdpi.comrsc.org.

This compound can be instrumental in integrating enzyme-responsive elements into PEGylated hydrogel scaffolds. The thiol group can be used to conjugate enzyme-sensitive peptide sequences or other enzyme-cleavable linkers to the PEG network precursors or to the formed hydrogel network. For instance, a peptide linker containing a sequence cleavable by a specific enzyme can be synthesized with a terminal maleimide or acrylate group at one end and a group reactive with thiols at the other. This linker can then be incorporated into a hydrogel network formed by the reaction of multi-arm PEGs functionalized with thiols (or via other crosslinking mechanisms) and a crosslinker.

Role of Mpeg11 Sh in Biochemical and Biopolymer Modification Research

Principles of Poly(ethylene glycol) (PEG) Shielding in Engineered Biological Systems

PEG shielding, often referred to as the "stealth effect," is a key principle in designing engineered biological systems, particularly for drug delivery and nanoparticle applications. mdpi.comnih.govfrontiersin.org The hydrophilic nature and flexible conformation of PEG chains create a hydrated layer around the conjugated molecule or nanoparticle. mdpi.comgoogle.com This layer acts as a physical barrier, preventing opsonization (coating by plasma proteins that mark particles for clearance) and reducing interactions with cells of the reticuloendothelial system (RES), such as macrophages. mdpi.comnih.govfrontiersin.org The bulky nature of the grafted PEG chains also provides steric hindrance, further minimizing non-specific interactions and enhancing stability in biological environments. mdpi.com The effectiveness of PEG shielding is influenced by factors such as PEG chain length, density, and conformation on the surface. mdpi.comnih.gov Higher PEG surface density is generally preferred for biological applications to ensure biocompatibility and low protein adsorption. mdpi.com

Impact of PEGylation on Biopolymer Stability and Functionality

PEGylation significantly impacts the stability and functionality of biopolymers, particularly proteins and peptides. nih.govcreativepegworks.comfrontiersin.orgresearchgate.net This modification can lead to improved stability against degradation, denaturation, and aggregation. creativepegworks.comresearchgate.netresearchgate.net

Enhancement of Biomacromolecular Aqueous Dispersion and Solubility

One of the significant advantages of PEGylation is its ability to enhance the aqueous dispersion and solubility of biomacromolecules, particularly those prone to aggregation or with limited water solubility. pharmiweb.comtandfonline.comcreativepegworks.comfrontiersin.org The highly hydrophilic nature of PEG molecules creates a hydrated layer around the conjugated molecule, increasing its compatibility with aqueous environments. pharmiweb.comfrontiersin.org This is particularly crucial for therapeutic proteins intended for intravenous administration. PEGylation can help overcome low solubility issues that are common struggles when purifying recombinant proteins. researchgate.net

Site-Specific and Controlled Bioconjugation Methodologies

The development of site-specific and controlled bioconjugation methodologies is crucial for producing well-defined PEGylated products with predictable properties. nih.govfrontiersin.orgbiosyn.com Traditional PEGylation methods often result in heterogeneous mixtures due to the non-specific reaction of activated PEG with multiple reactive sites on the protein surface, such as lysine (B10760008) residues. frontiersin.orgbiosyn.comucl.ac.bechemrxiv.org This heterogeneity can complicate purification and characterization and may lead to variations in biological activity. frontiersin.orgbiosyn.comucl.ac.bechemrxiv.org

Strategies for Homogeneous Conjugate Production

Achieving homogeneous conjugate production involves strategies that target specific amino acid residues or introduce unique reactive handles. Site-specific PEGylation aims to attach a single PEG chain at a defined position within the protein sequence. nih.govbiosyn.com This minimizes interference with biological function and yields homogeneous products that are easier to purify and reproduce. nih.govbiosyn.com Common approaches include genetically encoding a single cysteine residue into a protein lacking free cysteines and then reacting it with a maleimide-activated PEG. nih.gov The thiol group of cysteine is less abundant and more specific for maleimide (B117702) chemistry compared to the numerous amine groups of lysine residues. nih.govucl.ac.be Other strategies involve targeting the N-terminus under controlled pH conditions or utilizing enzymatic methods. frontiersin.orgfrontiersin.orgucl.ac.benih.gov Continuous flow reactions are also being explored as a manufacturing strategy to achieve homogeneous PEGylation. chemrxiv.org

Bioconjugation with Varied Biomolecular Targets Beyond Proteins and Peptides

PEGylation technology has expanded beyond proteins and peptides to include a variety of other biomolecular targets. tandfonline.comnih.govfrontiersin.org PEG can be conjugated to macromolecular carriers, oligonucleotides, vesicles, and other small synthetic drugs. nih.govfrontiersin.org This is driven by the need to improve the pharmacokinetic and pharmacodynamic properties of these diverse molecules. nih.govfrontiersin.org For instance, PEGylation is used to enhance the water solubility and reduce the toxicity of small molecule drugs. tandfonline.com PEGylated liposomes and polymeric nanoparticles are examples of PEG being used in drug delivery systems involving larger biomolecular assemblies. mdpi.comnih.gov The functional versatility of PEG derivatives, including those with thiol groups like mPEG11-SH, allows for conjugation to various functional groups present in these different types of biomolecules and materials. wikipedia.orgpharmiweb.commdpi.combiochempeg.comthomasnet.com

Advanced Characterization Techniques for Mpeg11 Sh and Its Conjugates

Spectroscopic Methods for Structural Elucidation and Chemical Purity Assessment

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is an indispensable tool for the structural characterization and purity assessment of polymers like mPEG-SH. rsc.orgintertek.com NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the identification and quantification of different functional groups and monomers within a polymer chain. For mPEG11-SH, ¹H NMR can confirm the presence of the characteristic ethylene (B1197577) glycol repeating units (-CH₂CH₂O-), the terminal methyl group (-OCH₃), and crucially, the protons adjacent to the thiol group (-CH₂SH). rsc.org The integration of the peaks corresponding to these different proton environments can be used to determine the average degree of polymerization and thus verify the "11" in this compound. nih.gov

¹³C NMR provides complementary information by revealing the different carbon environments in the molecule. rsc.org This can further confirm the structure and identify any impurities. The sensitivity of NMR also allows for the detection of residual starting materials or byproducts, providing a measure of chemical purity. nih.gov For polymer conjugates involving this compound, NMR can be used to confirm the successful attachment of the mPEG chain by observing shifts in the resonances of atoms near the conjugation site and by comparing the integrals of peaks from the mPEG portion and the conjugated molecule. illinois.edu

Chromatographic and Mass Spectrometric Approaches for Polymer Analysis

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of polymers. intertek.comlabcompare.com GPC separates polymer molecules based on their hydrodynamic volume in solution as they pass through a porous stationary phase. Larger molecules elute faster as they have less access to the pores, while smaller molecules penetrate the pores and elute later. labcompare.com

For this compound and its conjugates, GPC provides valuable information about the uniformity of the polymer chain length and the presence of higher molecular weight species resulting from aggregation or incomplete purification. The polydispersity index (PDI = Mw/Mn), calculated from the GPC data, indicates the breadth of the molecular weight distribution; a PDI close to 1 signifies a narrow distribution, characteristic of well-controlled synthesis. rsc.org While GPC typically provides relative molecular weights based on calibration standards (often polystyrene or PEG standards), it is crucial for assessing batch-to-batch consistency and monitoring changes in molecular weight during conjugation reactions. labcompare.com GPC elution curves can also indicate the presence of residual starting materials or unconjugated polymers. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), often coupled with Time-of-Flight (TOF) analysis (MALDI-TOF MS), is a powerful technique for determining the absolute molecular weight of polymers and analyzing their end groups. labcompare.comresearchgate.net In MALDI-MS, the polymer sample is mixed with a matrix material, co-crystallized, and then irradiated with a laser. The matrix absorbs the laser energy, leading to the desorption and ionization of the polymer molecules. The ions are then detected based on their mass-to-charge ratio.

MALDI-MS can provide precise molecular weight information for individual polymer chains, allowing for the identification of the repeating units and the end groups. researchgate.net For this compound, MALDI-MS can confirm the expected molecular weight based on 11 ethylene glycol units, a methyl ether end, and a thiol end. It can also reveal the presence of impurities with different end groups or unexpected chain lengths. nih.gov When characterizing this compound conjugates, MALDI-MS can confirm the successful conjugation by showing a shift in the molecular weight corresponding to the addition of the conjugated molecule. warwick.ac.uk MALDI-MS is particularly useful for analyzing polymers with relatively narrow molecular weight distributions. researchgate.net

Particle Sizing and Surface Analysis Techniques for Nano-Conjugates

When this compound is used to functionalize nanoparticles or other nanostructures, techniques that characterize particle size and surface properties become essential.

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter Determination

Dynamic Light Scattering (DLS) is a non-destructive technique used to determine the hydrodynamic diameter of particles in solution, including polymer micelles, nanoparticles, and polymer-conjugated nanostructures. illinois.edulabcompare.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. The diffusion coefficient calculated from these fluctuations is then used to determine the hydrodynamic diameter using the Stokes-Einstein equation.

For nano-conjugates involving this compound, DLS provides information about the size of the formed particles or micelles in aqueous media. nih.gov The mPEG layer on the surface of nanoparticles can affect their hydrodynamic diameter and stability in solution. DLS measurements can confirm the formation of nano-conjugates and assess their size distribution and aggregation state. illinois.edu Changes in particle size upon conjugation with this compound can be monitored by DLS. nih.gov It is important to note that DLS measures the hydrodynamic diameter, which includes the solvation shell around the particle, and may be larger than the core size determined by other techniques. labcompare.com

Electrospray Differential Mobility Analysis (ES-DMA) for Particle Size and Surface Coverage

Electrospray Differential Mobility Analysis (ES-DMA) is a technique utilized for characterizing the size distribution of nanoparticles in the gas phase. It can also be employed to assess the surface coverage of ligands, such as mPEG-SH, on nanoparticles. ES-DMA measures the mobility size of aerosolized nanoparticles, which can be correlated with their physical size and the presence of surface coatings nih.gov, acs.org.

Studies have demonstrated the use of ES-DMA to quantify the surface coverage of thiolated polyethylene (B3416737) glycol (SH-PEG) on gold nanoparticles (Au-NPs). By measuring the change in the dried (aerosol) particle mobility size after conjugation with SH-PEG, researchers can derive an empirical correlation between the increased particle size and the surface coverage nih.gov, acs.org. This approach allows for the assessment of how factors like PEG concentration and the presence of competing molecules, such as mercaptopropionic acid (MPA), affect the binding affinity and surface density of SH-PEG on nanoparticles nih.gov, nist.gov.

ES-DMA offers sub-nanometer resolution and is a rapid technique for determining nanoparticle concentration and size distribution rsc.org. While it provides statistically significant results, it does not offer the atomic-scale resolution of techniques like small-angle neutron scattering (SANS) or X-ray crystallography rsc.org. The size values obtained by ES-DMA are comparable to those derived from electron microscopy and light scattering techniques rsc.org.

One study using ES-DMA to analyze the competitive adsorption between SH-PEG and MPA on gold nanoparticles observed a significant increase in particle mobility size after conjugation with SH-PEG5K (5 kDa molecular weight PEG-SH) nih.gov, acs.org. In contrast, the apparent particle size decreased after conjugation with MPA nih.gov, acs.org. This highlights the sensitivity of ES-DMA to the presence and displacement of surface ligands. The surface coverage of SH-PEG5K was assessed from the change in dried particle mobility size, and these results were used to establish a correlation with the increased hydrodynamic particle size measured by Dynamic Light Scattering (DLS) nih.gov, acs.org. DLS, which measures hydrodynamic size in a fluid environment, typically shows a larger increase in size due to the solvation and larger random-walk radius of the PEG chains compared to the collapsed state measured by ES-DMA in the aerosol form acs.org.

ES-DMA can also be coupled with techniques like inductively coupled plasma mass spectrometry (ICP-MS) to characterize the extent of PEGylation on nanoparticles and its influence on factors like drug payload researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a widely used surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material's surface rsc.org, numberanalytics.com. This makes it a valuable tool for analyzing surfaces modified with this compound and its conjugates to confirm successful grafting and determine surface concentration.

XPS analysis of PEG-coated surfaces typically reveals the presence of oxygen, which is characteristic of the PEG structure, in addition to the elements of the underlying substrate azom.com. The C 1s core level spectrum is particularly informative. For PEG, the C 1s spectrum shows a prominent peak corresponding to the carbon atoms in the C-O bonds of the ethylene glycol repeat units, typically found at a binding energy around 286.5 eV azom.com, researchgate.net, nih.gov. The presence and intensity of this peak confirm the presence of PEG on the surface researchgate.net.

Quantitative analysis using XPS involves comparing the intensities of peaks corresponding to different elements, using relative sensitivity factors to account for variations in photoionization cross-sections and instrumental transmission numberanalytics.com. This allows for the determination of the atomic percentages of elements present on the surface, providing an assessment of the surface composition and, indirectly, the amount of PEG grafted rsc.org, numberanalytics.com. For example, the carbon-to-oxygen (C/O) ratio obtained from XPS can be used to assess successful PEGylation, as the ratio for a PEGylated surface will be intermediate between that of the bare substrate and the theoretical ratio for the specific PEG molecule mdpi.com.

XPS has been used to study the grafting of mPEG-SH onto various surfaces, including gold and polydopamine-coated substrates google.com, aip.org, nih.gov. The appearance of a sulfur 2p signal in the XPS spectrum after reaction with mPEG-SH confirms the presence of the thiol group on the modified surface google.com. Studies comparing the surface composition of substrates before and after treatment with mPEG-SH using XPS have shown changes in the atomic percentages of elements, consistent with the successful attachment of the polymer aip.org.

While XPS is powerful for surface analysis, quantifying PEG on particle surfaces using XPS can have limitations, partly because measurements are typically performed on collapsed, dehydrated PEG layers in a vacuum rsc.org. However, XPS remains a crucial technique for confirming the chemical composition of PEGylated surfaces and assessing the relative amount of PEG present nih.gov, rsc.org, researchgate.net.

Fluorescence Spectroscopy for Protein Adsorption Dynamics on PEGylated Surfaces

Fluorescence spectroscopy is a versatile technique used to study the interaction of proteins with surfaces, including those modified with this compound. By labeling proteins with fluorescent dyes, researchers can monitor their adsorption behavior on PEGylated surfaces in situ, gaining insights into the dynamics and extent of protein binding nih.gov, bsb-muenchen.de.

PEGylated surfaces are widely used to minimize non-specific protein adsorption due to their hydrophilicity and steric repulsion effects nih.gov, mdpi.com. Fluorescence spectroscopy, often in conjunction with techniques like Fluorescence Correlation Spectroscopy (FCS), can directly probe the permeability of these anti-fouling surfaces and the dynamics of protein interactions nih.gov. FCS, for instance, can examine the nature and extent of probe-PEG interactions and support models describing how size-exclusion principles influence the interaction of molecules with PEG layers nih.gov.

Studies using fluorescence spectroscopy with dye-labeled proteins have investigated protein adsorption onto PEGylated nanoparticles and surfaces mdpi.com, bsb-muenchen.de. These experiments can reveal the amount of protein adsorbed and provide information about the location of the adsorbed proteins relative to the PEG layer mdpi.com, bsb-muenchen.de. For example, fluorescence lifetime measurements and quenching experiments have suggested that adsorbed proteins, such as human serum albumin (HSA), can be buried within the PEG shell on PEGylated nanoparticles bsb-muenchen.de.

Fluorescence spectroscopy can also be used to assess the displacement of PEG molecules from a surface by competing species. One study used fluorescence to monitor the displacement of FITC-labeled PEG-SH from gold nanoparticle surfaces by cysteine, observing an increase in fluorescence signal as the labeled PEG was displaced nih.gov. This increase in fluorescence is attributed to the quenching effect of the gold surface on the fluorophore when the PEG is attached, which is relieved upon displacement nih.gov.

Q & A

Q. What documentation standards ensure reproducibility of this compound research across laboratories?

  • Methodological Answer: Adhere to the MIAPE (Minimum Information About a Polymeric Experiment) guidelines:
  • Report exact molecular weights, PDIs, and functional group densities.
  • Disclose all buffer compositions and instrument calibration details (e.g., DLS laser wavelength, NMR field strength).
  • Archive raw data (e.g., .FCS files for flow cytometry) in public repositories like Zenodo with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.